

Unreacted DPGDA in Food Packaging: A Comparative Migration Analysis

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Compound of Interest

Compound Name: *Oxybis(methyl-2,1-ethanediyl) diacrylate*

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For researchers, scientists, and drug development professionals, understanding the migration of substances from food packaging is paramount to ensuring consumer safety. This guide provides a comprehensive comparison of the migration of unreacted dipropylene glycol diacrylate (DPGDA), a common monomer in UV-cured printing inks and coatings, from food packaging materials. We will compare its migration profile with other frequently used acrylates, delve into the analytical methods for their detection, and provide an overview of the current regulatory landscape.

Comparative Migration Analysis

The migration of unreacted monomers from food packaging is a complex process influenced by the chemical nature of the migrant, the type of food, the contact time, and the temperature. Studies have shown that DPGDA can migrate from packaging into food simulants. A key study by Vápenka et al. (2018) provides a direct comparison of the migration of DPGDA and tripropylene glycol diacrylate (TPGDA) from paper packaging coated with low-density polyethylene (LDPE).

The study found that after 10 days at 40°C, a higher percentage of TPGDA migrated into 95% ethanol (a fatty food simulant) compared to DPGDA. Specifically, more than 80% of the initial TPGDA and 30% of the initial DPGDA were found to have migrated.^[1] This suggests that under these conditions, TPGDA has a higher migration potential than DPGDA. The levels of

migration into other food simulants, such as 10% ethanol, 50% ethanol, and 3% acetic acid, were significantly lower for both substances.[\[1\]](#)

Another study by Richter et al. identified several other acrylates in UV-printed food packaging labels, including 1,6-hexanediol diacrylate (HDDA), 2-ethylhexyl acrylate (2-EHA), trimethylolpropane triacrylate (TMPTA), and lauryl acrylate (LA), alongside DPGDA and TPGDA. While this study did not provide a direct quantitative comparison of migration levels, it highlights the range of potential migrants that need to be considered.

Below is a summary of the migration data for DPGDA and TPGDA from the Vápenka et al. (2018) study:

Food Simulant	DPGDA Migration (%)	TPGDA Migration (%)
95% Ethanol	30	>80
10% Ethanol	Low	Low
50% Ethanol	Low	Low
3% Acetic Acid	Low	Low
Olive Oil	Low	Low

Regulatory and Toxicological Overview

The regulation of food contact materials is crucial for ensuring consumer safety. In the European Union, Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is the primary legislation. This regulation establishes a list of authorized substances and sets specific migration limits (SMLs) for certain substances. An SML is the maximum permitted amount of a substance that can migrate from a food contact material into food. For substances not explicitly listed with a specific SML, a general SML of 60 mg/kg of food applies.

In the United States, the Food and Drug Administration (FDA) regulates food contact substances through the Food Contact Notification (FCN) program. An FCN is submitted by a manufacturer to the FDA and includes data demonstrating the safety of the substance for its intended use.

Here is a summary of the available regulatory and toxicological information for DPGDA and its alternatives:

Substance	EU Specific Migration Limit (SML)	FDA Status
DPGDA	Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.	Not found in the inventory of effective Food Contact Substance Notifications.
TPGDA	Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.	Cleared under FCN 772 with a migration limit of 1 ppm. [1]
HDDA	Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.	Not found in the inventory of effective Food Contact Substance Notifications.
TMPTA	Not explicitly listed with an individual SML in Regulation (EU) No 10/2011. The general SML of 60 mg/kg may apply.	Cleared under FCN 772 with a migration limit of 1 ppm. [1]

It is important to note that the absence of a specific SML in the EU regulation does not mean that a substance is not regulated. The general SML and the overall migration limit (OML) of 10 mg/dm² of the food contact material still apply. The toxicological profiles of these substances are continuously under review by regulatory bodies like the European Food Safety Authority (EFSA) and the European Chemicals Agency (ECHA).

Experimental Protocols

Accurate and reliable analytical methods are essential for determining the migration of substances from food packaging. The most common techniques used for the analysis of acrylates are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for DPGDA Migration Testing

The following diagram illustrates a typical experimental workflow for determining the migration of DPGDA from a food packaging material.



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A typical workflow for DPGDA migration studies.

Detailed Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A defined surface area of the packaging material is brought into contact with a specific volume of the chosen food simulant in a migration cell.
- **Migration Conditions:** The migration cell is incubated under controlled conditions of time and temperature (e.g., 10 days at 40°C).
- **Extraction:** After incubation, an aliquot of the food simulant is taken. For aqueous simulants, a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) may be performed to concentrate the analytes.
- **GC-MS Analysis:**
 - **Injection:** A small volume of the extract is injected into the GC.
 - **Separation:** The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenyl-methylpolysiloxane column).

- Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.
- Quantification: The concentration of DPGDA is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a DPGDA standard.

High-Performance Liquid Chromatography (HPLC)

- Sample Preparation and Migration: The sample preparation and migration steps are similar to those for GC-MS.
- HPLC Analysis:
 - Injection: An aliquot of the food simulant (or an extract) is injected into the HPLC system.
 - Separation: The separation is achieved on a stationary phase (e.g., a C18 column) using a mobile phase (e.g., a mixture of acetonitrile and water). The components are separated based on their polarity and affinity for the stationary and mobile phases.
 - Detection: A UV detector is commonly used for the detection of acrylates, as they absorb ultraviolet light at specific wavelengths.
- Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standards of known concentrations.

Conclusion

The migration of unreacted DPGDA from food packaging materials is a critical safety consideration. This guide has provided a comparative analysis of DPGDA migration with other acrylates, highlighting that factors such as the specific acrylate and the nature of the food simulant significantly influence migration levels. While TPGDA shows a higher migration potential in fatty food simulants compared to DPGDA, further research is needed to establish a comprehensive migration profile for a wider range of acrylates under various conditions.

The regulatory landscape for these substances is complex and varies between regions. Researchers and industry professionals must stay informed about the latest regulations from bodies like the EU and FDA to ensure compliance. The detailed experimental protocols for GC-MS and HPLC provided in this guide offer a foundation for conducting accurate and reliable migration studies, which are essential for the safety assessment of food packaging materials.

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References

- 1. Food Packaging Alliance | RadTech [radtech.org]
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